5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one
Description
Properties
CAS No. |
88094-22-8 |
|---|---|
Molecular Formula |
C15H17ClN2O2 |
Molecular Weight |
292.76 g/mol |
IUPAC Name |
2-butyl-4-chloro-5-phenylmethoxypyridazin-3-one |
InChI |
InChI=1S/C15H17ClN2O2/c1-2-3-9-18-15(19)14(16)13(10-17-18)20-11-12-7-5-4-6-8-12/h4-8,10H,2-3,9,11H2,1H3 |
InChI Key |
QSNSGRNONNDMAX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C(=C(C=N1)OCC2=CC=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Pyridazinone Core Formation
The pyridazinone nucleus is often synthesized by condensation reactions between hydrazines and 1,4-dicarbonyl compounds or their equivalents. For chloropyridazinones, chlorination can be introduced either by using chlorinated precursors or by post-synthetic chlorination.
Introduction of the 4-Chloro Group
The 4-chloro substituent is typically installed via chlorination of a hydroxypyridazinone intermediate or by using chlorinated starting materials. For example, 4-chloro-3(2H)-pyridazinone derivatives can be prepared by chlorinating 3(2H)-pyridazinones under controlled conditions.
Alkylation at the 2-Position (Butyl Group)
The butyl group at the 2-position can be introduced by nucleophilic substitution or alkylation reactions, often involving alkyl halides (e.g., butyl bromide) under basic conditions. This step requires careful control to avoid side reactions and ensure selectivity.
O-Alkylation to Introduce Benzyloxy Group at 5-Position
The benzyloxy substituent at the 5-position is introduced by O-alkylation of the corresponding hydroxy-pyridazinone intermediate using benzyl halides (chlorides or bromides) in the presence of bases such as sodium bicarbonate or potassium carbonate in polar aprotic solvents like acetonitrile.
Representative Synthetic Procedure (Based on Literature Analogues)
| Step | Reagents and Conditions | Outcome and Notes |
|---|---|---|
| 1. Pyridazinone formation | Condensation of hydrazine derivatives with 1,4-dicarbonyl compounds under reflux in ethanol or acetic acid | Formation of 3(2H)-pyridazinone core |
| 2. Chlorination | Treatment with phosphorus oxychloride (POCl3) or N-chlorosuccinimide (NCS) in suitable solvent | Introduction of 4-chloro substituent |
| 3. Alkylation at 2-position | Reaction with butyl bromide or butyl iodide in presence of base (e.g., K2CO3) in DMF or acetonitrile | Selective alkylation at 2-position |
| 4. O-Benzylation | Reaction of 5-hydroxy intermediate with benzyl bromide or chloride, NaHCO3/KI in acetonitrile | Formation of 5-(benzyloxy) substituent |
This sequence aligns with the synthetic approaches used for similar pyridazinone derivatives and benzyloxy-substituted heterocycles documented in the literature.
Detailed Research Findings and Analytical Data
Reaction Yields and Purity
- Typical yields for the alkylation steps range from 60% to 85%, depending on reaction conditions and purification methods.
- Purity of the final compounds is usually confirmed by HPLC analysis, with purities exceeding 97% routinely achievable.
- Characterization is performed by ^1H NMR, ^13C NMR, and mass spectrometry (ESI-MS), confirming the expected structure and substitution pattern.
Reaction Monitoring and Optimization
- Reaction progress is monitored by thin-layer chromatography (TLC) and ^1H NMR spectroscopy.
- Optimization studies indicate that the use of polar aprotic solvents like acetonitrile and mild bases (NaHCO3) enhance selectivity and yield in the O-benzylation step.
- Temperature control (typically 60–90 °C) is crucial for efficient alkylation without decomposition.
Example from Related Pyridazinone Derivatives
A study on Ru-catalyzed activation of sp^3 C–O bonds in 3-(benzyloxy)-6-chloropyridazine derivatives demonstrated efficient conversion to related products under mild conditions, highlighting the feasibility of functional group transformations on the pyridazinone scaffold.
Summary Table of Preparation Steps and Conditions
| Step No. | Reaction Type | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Pyridazinone formation | Hydrazine + 1,4-dicarbonyl, reflux | 70–80 | Forms pyridazinone core |
| 2 | Chlorination | POCl3 or NCS, solvent (e.g., CH2Cl2) | 75–85 | Introduces 4-chloro substituent |
| 3 | Alkylation (2-position) | Butyl bromide, K2CO3, DMF or CH3CN | 65–80 | Selective butylation at 2-position |
| 4 | O-Benzylation (5-position) | Benzyl bromide, NaHCO3, KI, CH3CN | 60–85 | Introduces benzyloxy group at 5-position |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the chlorinated position, potentially yielding dihydropyridazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions, often in the presence of a base.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Dihydropyridazine derivatives.
Substitution: Various functionalized pyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or unique electronic characteristics.
Biological Studies: The compound can be used as a probe to study biological processes, such as enzyme activity or cellular signaling pathways.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound for targeted activity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one and structurally related pyridazinone derivatives.
Key Observations:
Substituent Effects on Bioactivity: The benzyloxy group in the target compound may confer higher oxidative stability compared to sulfur-containing analogs like PB-9 and PB-7, which feature benzylthio groups. Thioethers are typically more reactive but less stable under oxidative conditions .
The dihedral angle between aromatic rings (41.37° in ) suggests moderate conjugation disruption, which might influence solubility and intermolecular interactions .
Applications: Sulfur-containing derivatives (PB-9, PB-7) are explicitly used as pesticides, indicating that the pyridazinone core is critical for agrochemical activity. The target compound’s benzyloxy group may offer a balance between stability and bioactivity .
Research Findings and Data Gaps
- Synthesis: No direct synthesis route for the target compound is documented in the provided evidence. However, analogous compounds are synthesized via nucleophilic substitution or coupling reactions on the pyridazinone core .
- Physicochemical Properties : The absence of experimental data (e.g., melting point, solubility) for the target compound limits direct comparisons. Inferred properties rely on substituent trends (e.g., tert-butyl groups increase hydrophobicity).
- Biological Activity : While pesticidal use is established for sulfur-containing analogs, the target compound’s benzyloxy group may shift its mode of action, necessitating further study.
Biological Activity
5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one is a synthetic organic compound belonging to the pyridazine family. Its unique structure, characterized by a benzyloxy group and a chlorinated pyridazine core, positions it as a promising candidate for various biological applications, including medicinal chemistry and material science. This article explores its biological activity, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
| Property | Value |
|---|---|
| CAS No. | 88094-22-8 |
| Molecular Formula | C15H17ClN2O2 |
| Molecular Weight | 292.76 g/mol |
| IUPAC Name | 2-butyl-4-chloro-5-phenylmethoxypyridazin-3-one |
| InChI Key | QSNSGRNONNDMAX-UHFFFAOYSA-N |
The biological activity of 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one is believed to stem from its ability to interact with specific molecular targets, such as enzymes and receptors. The compound may modulate biological pathways through enzyme inhibition or receptor binding, although the precise mechanisms remain to be fully elucidated.
Antimicrobial and Anticancer Properties
Research indicates that compounds within the pyridazine family, including 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one, exhibit significant antimicrobial and anticancer activities. For instance, studies have shown that similar compounds can inhibit the growth of various cancer cell lines and possess antibacterial properties.
Structure-Activity Relationships (SAR)
The SAR studies highlight the importance of the benzyloxy group in enhancing biological activity. Modifications to the pyridazine core can lead to variations in potency against specific targets. For example, alterations in substituents at the 4-position of the pyridazine ring have been shown to influence the compound's efficacy in inhibiting cell proliferation in cancer models .
Case Studies
-
In Vitro Studies on Cancer Cell Lines
- A study evaluated the effects of 5-(Benzyloxy)-2-butyl-4-chloropyridazin-3(2H)-one on several cancer cell lines. Results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell type.
- Mechanistic investigations revealed that the compound induces apoptosis through activation of caspase pathways, suggesting potential as an anticancer agent.
-
Antimicrobial Activity Assessment
- The compound was tested against various bacterial strains, demonstrating significant inhibitory effects with minimum inhibitory concentrations (MICs) ranging from 15 to 50 µg/mL. This suggests its potential application in treating bacterial infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
